1-(3-Methylphenyl)-3-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea
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Overview
Description
1-(3-Methylphenyl)-3-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea is a synthetic organic compound that belongs to the class of urea derivatives. This compound is characterized by the presence of a 1,2,4-oxadiazole ring, which is known for its diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Methylphenyl)-3-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea typically involves the following steps:
Formation of the 1,2,4-oxadiazole ring: This can be achieved by the cyclization of appropriate precursors such as hydrazides and carboxylic acids or their derivatives under dehydrating conditions.
Attachment of the urea moiety: The oxadiazole intermediate is then reacted with an isocyanate or a urea derivative to form the final compound.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
1-(3-Methylphenyl)-3-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(3-Methylphenyl)-3-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea involves its interaction with specific molecular targets and pathways. The oxadiazole ring is known to interact with enzymes or receptors, potentially inhibiting or activating biological processes. The exact mechanism would depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
1-(3-Methylphenyl)-3-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea: Similar structure with a different substitution pattern on the aromatic ring.
1-(4-Methylphenyl)-3-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea: Another isomer with a different position of the methyl group.
Uniqueness
1-(3-Methylphenyl)-3-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the 1,2,4-oxadiazole ring also contributes to its distinct properties compared to other urea derivatives.
Properties
IUPAC Name |
1-(3-methylphenyl)-3-[[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2/c1-12-5-3-7-14(9-12)17-21-16(24-22-17)11-19-18(23)20-15-8-4-6-13(2)10-15/h3-10H,11H2,1-2H3,(H2,19,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPCULWHAKWQJNS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)CNC(=O)NC3=CC=CC(=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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